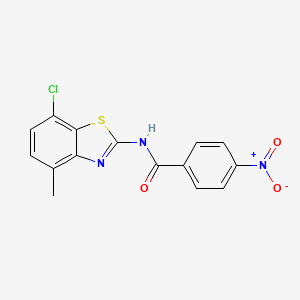

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

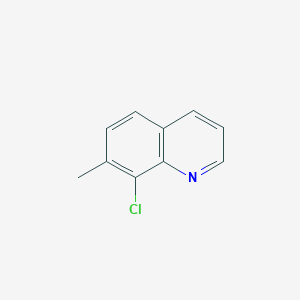

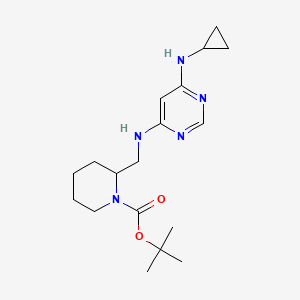

The synthesis of related compounds involves multiple steps, including displacement reactions, dimesylation, and mesylate displacement with LiCl, as described in the synthesis of regioisomers of a hypoxia-selective cytotoxin . While the exact synthesis of "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide" is not detailed, similar synthetic strategies could potentially be applied, considering the presence of chloro, nitro, and amide groups in the structure.

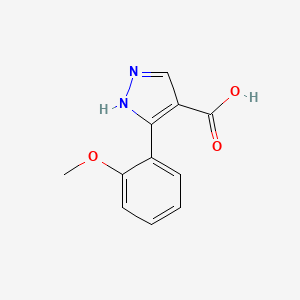

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide" has been characterized using various spectroscopic methods, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction . These techniques help determine the crystal structure, which is often stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied, such as the selective formation of N-acetoxy derivatives and the methanolysis yielding bis-hydrazine derivatives . These reactions demonstrate the reactivity of the nitrobenzamide moiety under different conditions, which could be relevant for the compound of interest when considering its potential applications or modifications.

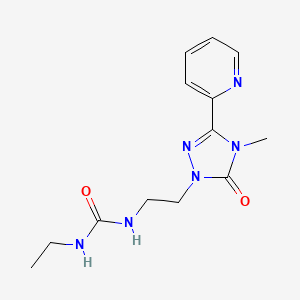

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through electrochemical measurements and density functional theory (DFT) calculations . These studies provide insights into the structure-property relationships and the antitumor activity of the compounds. The electrochemical properties, such as one-electron reduction potentials, are particularly relevant for understanding the hypoxic selectivity of these compounds as potential antitumor agents .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazole derivatives, including those with nitrobenzamide groups, have shown significant antibacterial activity. For instance, studies have synthesized hydroxy-substituted benzothiazole derivatives and evaluated their effectiveness against various bacterial strains such as Streptococcus pyogenes and Pseudomonas aeruginosa. These compounds, through meticulous synthesis involving reactions under controlled conditions and subsequent analytical characterization, exhibited potent antibacterial activity, highlighting their potential as effective antibacterial agents [Akhilesh Gupta, 2018, Akhilesh Gupta, 2018].

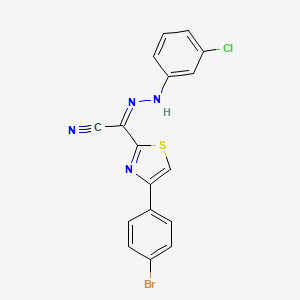

Anticancer Properties

Benzothiazole derivatives have also been evaluated for their anticancer properties. Various derivatives have been synthesized and tested against human neoplastic cell lines. For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives displayed cytotoxicity against several cancer cell lines, including A549, showing selective cytotoxic activity and inducing apoptosis in cancer cells, suggesting their potential as potent anticancer agents [Aurelio Romero-Castro et al., 2011].

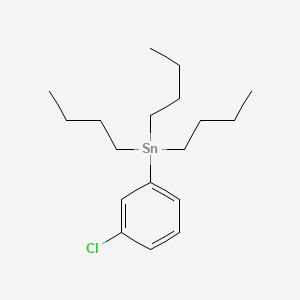

Electrochemical Applications

Research into benzothiazole and nitrobenzamide derivatives extends into electrochemical applications as well. Studies on the electrochemical behaviors and determinations of benzoxazole compounds, including derivatives of benzothiazole, provide insights into their potential for quantitative determination using techniques like cyclic voltammetry and square wave voltammetry, indicating their applicability in electrochemical sensors or analytical chemistry [Bülent Zeybek et al., 2009].

Crystal Engineering and Material Science

In the field of crystal engineering and material science, benzothiazole derivatives have been studied for their interaction capabilities, such as forming molecular tapes through hydrogen and halogen bonds. These properties are essential for designing novel materials with specific structural and functional attributes, indicating their potential in materials science and engineering applications [B. K. Saha et al., 2005].

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-2-7-11(16)13-12(8)17-15(23-13)18-14(20)9-3-5-10(6-4-9)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYYPCSSRPKDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)